6-(4-Nitrophenyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS No.: 339029-38-8
Cat. No.: VC8105980
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339029-38-8 |
|---|---|
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 6-(4-nitrophenyl)-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C19H16N4O2/c24-23(25)17-8-6-16(7-9-17)22-11-10-18-15(13-22)12-20-19(21-18)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2 |
| Standard InChI Key | REINOGGQHZMBKR-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CC2=CN=C(N=C21)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a pyrido[4,3-d]pyrimidine system, a bicyclic structure formed by fusing pyridine and pyrimidine rings. The 5,6,7,8-tetrahydro designation indicates partial saturation of the pyridine ring, reducing aromaticity and enhancing conformational flexibility. Substituents include:
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Phenyl group at position 2, contributing hydrophobic interactions.
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4-Nitrophenyl group at position 6, introducing strong electron-withdrawing effects via the nitro moiety.
Molecular Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 332.4 g/mol | |
| CAS Number | 339029-38-8 | |
| Solubility | Likely low in aqueous media |
The nitro group () at the para position of the phenyl ring enhances electrophilicity, potentially improving binding affinity in biological systems.
Synthesis and Optimization Strategies
Conventional Synthesis
The standard route involves:
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Core Formation: Condensation of aminopyridine derivatives with carbonyl-containing precursors to construct the pyrido[4,3-d]pyrimidine scaffold.
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Substituent Introduction: Sequential Friedel-Crafts or Ullmann coupling reactions to attach phenyl and 4-nitrophenyl groups.
Advanced Methodologies
Recent studies on analogous systems demonstrate the efficacy of alternative techniques:
| Method | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Microwave-Assisted | 150°C, 20 min, acidic catalyst | 15–20% | |
| Sonochemical | Ultrasonic irradiation, water | 10–25% |
For example, microwave irradiation reduces reaction times from hours to minutes while improving yields by up to 20% compared to conventional heating . Sonochemical methods in aqueous media offer greener alternatives, minimizing organic solvent use .
Biological Activity and Mechanistic Insights
Anticancer Prospects
Pyrido-pyrimidine analogs interfere with kinase signaling pathways. Molecular docking studies suggest that the nitro group facilitates interactions with ATP-binding pockets in kinases like EGFR and VEGFR2.
Applications in Materials Science
Coordination Polymers
The compound’s nitrogen-rich structure enables metal coordination, forming polymers with applications in catalysis and sensing. For example, Cu(II) complexes of similar ligands exhibit photocatalytic activity under visible light .
Energetic Materials
Nitroaryl groups are precursors to high-energy-density materials (HEDMs). Thermal stability assessments (TGA/DSC) of related compounds show decomposition temperatures exceeding 250°C, suggesting utility in propellants.
Comparative Analysis with Structural Analogs
6-(4-Nitrophenyl)-2-(2-pyridinyl) Derivative
This analog (CAS 338791-44-9) replaces the 2-phenyl group with pyridinyl, altering electronic properties:
| Parameter | 2-Phenyl Derivative | 2-Pyridinyl Derivative |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 332.4 g/mol | 333.34 g/mol |
| Bioactivity | Antimicrobial (inferred) | Unreported |
The pyridinyl variant’s increased nitrogen content may enhance metal-binding capacity but reduce lipophilicity .
Future Research Directions
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Biological Screening: Systematic evaluation against microbial and cancer cell lines.
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Synthetic Scalability: Pilot-scale trials of microwave and sonochemical protocols.
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Computational Modeling: DFT studies to predict reactivity and pharmacokinetics.
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